3-Ethyl-4,4-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-39-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-4,4-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-9-11(4,5)10(7-2)8-3/h10H,6-9H2,1-5H3 |

InChI Key |

YMWPSGKMCMMFSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

Section 1: Molecular Structure and Identification

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4,4-dimethylheptane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, and reactivity of the branched alkane, this compound. The structure of this document is designed to provide a logical and in-depth exploration of the molecule, moving from fundamental identification to practical considerations of its chemical behavior.

This compound is a saturated, acyclic hydrocarbon, classified as a highly branched alkane. Its molecular structure is foundational to all of its chemical and physical properties. The parent chain is a heptane (seven-carbon) backbone. Per IUPAC nomenclature, the chain is numbered to give the substituents the lowest possible locants, with alphabetical priority given to the ethyl group over the methyl groups.[1][2][3] This results in the ethyl group being at carbon-3 and two methyl groups at the quaternary carbon-4.[2][4]

The carbon at position 3 is a chiral center, meaning this compound can exist as two enantiomers, (R)-3-Ethyl-4,4-dimethylheptane and (S)-3-Ethyl-4,4-dimethylheptane. Unless a stereospecific synthesis is employed, the compound is typically produced and used as a racemic mixture.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2][4][5] |

| CAS Number | 61868-39-1 | [5] |

| Molecular Formula | C₁₁H₂₄ | [5] |

| Molecular Weight | 156.31 g/mol | [5] |

| Canonical SMILES | CCCC(C)(C)C(CC)CC | [5] |

| InChI Key | YMWPSGKMCMMFSS-UHFFFAOYSA-N |[5] |

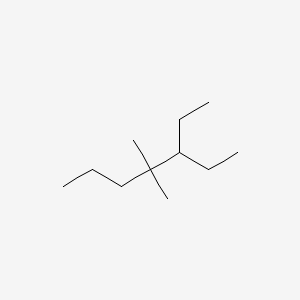

Caption: 2D chemical structure of this compound.

Section 2: Physicochemical Properties

The physical properties of alkanes are dictated by the nature of their intermolecular forces, which are primarily weak van der Waals forces (London dispersion forces). The extensive branching in this compound significantly influences these forces.

Boiling Point: The branching reduces the surface area available for intermolecular contact compared to its linear isomer, n-undecane (boiling point ~196 °C). This disruption of packing leads to weaker van der Waals forces and consequently, a lower boiling point. The boiling point for the synonymously named isomer, 4,4-dimethyl-3-ethylheptane, is reported as 184 °C, which serves as a reliable estimate.[6]

Melting Point: The high degree of branching and the presence of a quaternary carbon interfere with the formation of a stable crystal lattice. This generally leads to a lower melting point compared to less branched isomers.

Solubility: As a nonpolar hydrocarbon, this compound is practically insoluble in polar solvents like water. Following the principle of "like dissolves like," it is readily soluble in nonpolar organic solvents such as benzene, hexane, and chloroform.

Density: Like most alkanes, its density is expected to be less than that of water. For comparison, the related compound 4,4-dimethylheptane has a density of approximately 0.7 g/cm³.[7]

Table 2: Key Physicochemical Properties

| Property | Estimated Value/Observation | Rationale/Source |

|---|---|---|

| Boiling Point | ~184 °C | Data for isomer 4,4-dimethyl-3-ethylheptane.[6] Branching lowers b.p. vs. linear undecane. |

| Melting Point | Low; significantly below 0 °C | High branching disrupts crystal lattice packing. |

| Density | ~0.7-0.75 g/cm³ | Typical for branched alkanes of this molecular weight.[7] |

| Solubility in Water | Insoluble | Nonpolar molecule. |

| Solubility in Organic Solvents | Soluble | Soluble in nonpolar solvents (e.g., hexane, toluene). |

Section 3: Spectroscopic Analysis and Structural Elucidation

Caption: Workflow for the structural elucidation of an alkane.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would be characterized by a weak or absent molecular ion (M⁺) peak at m/z = 156. The fragmentation pattern is highly diagnostic for branched alkanes, with cleavage preferentially occurring at the most substituted carbon atom due to the stability of the resulting carbocations.[8]

-

Key Fragmentation: The most significant cleavage would occur at the C3-C4 and C4-C5 bonds surrounding the quaternary C4 carbon.

-

Expected Peaks (m/z): Loss of a propyl group (C₃H₇, 43 amu) from C4-C5 cleavage would yield a fragment at m/z = 113. Loss of a butyl group (C₄H₉, 57 amu) from C3-C4 cleavage (including the ethyl group) would yield a fragment at m/z = 99. Loss of an ethyl group (C₂H₅, 29 amu) would yield a peak at m/z = 127.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The molecule is asymmetric, so all 11 carbon atoms should be chemically distinct and produce 11 unique signals.

-

Quaternary Carbon (C4): A low-intensity signal around 35-45 ppm.

-

Tertiary Carbon (C3): A signal around 40-50 ppm.

-

Methylene Carbons (CH₂): Multiple signals in the 20-40 ppm range.

-

Methyl Carbons (CH₃): Multiple signals in the 10-25 ppm range.

-

-

¹H NMR: The proton spectrum would be complex due to diastereotopic protons arising from the chiral center at C3.

-

Methyl Protons (-CH₃): Expect multiple signals between ~0.8-1.0 ppm. The two methyl groups at C4 are diastereotopic and should give two distinct singlets. The other methyl groups will be triplets.

-

Methylene Protons (-CH₂-): Expect complex multiplets between ~1.1-1.6 ppm.

-

Methine Proton (-CH-): The single tertiary proton at C3 would appear as a multiplet, likely downfield around ~1.5-1.8 ppm.

-

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum would be relatively simple and dominated by C-H bond vibrations.

-

C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-H Bending: Peaks around 1450-1470 cm⁻¹ (methylene and methyl scissoring) and ~1375 cm⁻¹ (methyl umbrella mode). The presence of the gem-dimethyl group on C4 might result in a characteristic doublet around 1370-1385 cm⁻¹.

Section 4: Synthesis and Chemical Reactivity

Synthetic Pathways

While large-scale industrial production of branched alkanes relies on petroleum refining processes like alkylation and isomerization, a targeted laboratory synthesis requires a more precise approach.[9] A robust method for constructing the C3-C4 bond would be a Grignard reaction.

A plausible retrosynthetic analysis identifies 3-heptanone and a butyl magnesium halide as key precursors, although this would place the ethyl group at C4. A more appropriate synthesis would involve the addition of an ethyl Grignard reagent to 4,4-dimethyl-3-heptanone. The resulting tertiary alcohol is then deoxygenated via dehydration and subsequent hydrogenation.[10]

Caption: A plausible laboratory synthesis pathway.

Exemplary Protocol: Grignard-based Synthesis

-

Grignard Reaction: 4,4-Dimethyl-3-heptanone is dissolved in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). An ethereal solution of ethylmagnesium bromide (1.1 equivalents) is added dropwise at 0 °C. The reaction is then warmed to room temperature and stirred until completion (monitored by TLC).

-

Workup: The reaction is quenched by slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

-

Dehydration: The crude alcohol is heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration, yielding a mixture of alkene isomers.

-

Hydrogenation: The alkene mixture is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) and stirred until the reaction is complete.

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude alkane is purified by fractional distillation to yield pure this compound.

Chemical Reactivity

Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H sigma bonds. However, they undergo specific reactions under forcing conditions, and the structure of this compound presents a point of enhanced reactivity.

-

Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

2 C₁₁H₂₄ + 35 O₂ → 22 CO₂ + 24 H₂O + Heat

-

-

Free-Radical Halogenation: This is a characteristic reaction of alkanes, proceeding via a free-radical chain mechanism initiated by UV light or heat.[8] The key feature of this molecule is the presence of a tertiary hydrogen at the C3 position. Tertiary C-H bonds are weaker than secondary or primary C-H bonds, and the corresponding tertiary free radical is stabilized by hyperconjugation from the surrounding alkyl groups.[11][12][13]

-

Regioselectivity: Consequently, abstraction of the tertiary hydrogen is kinetically favored. Halogenation (e.g., with Br₂ under UV light) will preferentially occur at the C3 position, making 3-bromo-3-ethyl-4,4-dimethylheptane the major monohalogenated product.[11]

-

Section 5: Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, its safety profile can be reliably inferred from data for similar C9-C12 branched alkanes. It should be handled as a flammable liquid with potential health hazards.

Table 3: Summary of Potential Hazards

| Hazard Class | Description | Precautionary Measures |

|---|---|---|

| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | Do not induce vomiting if swallowed. Seek immediate medical attention. |

| Skin/Eye Irritation | Prolonged or repeated contact may cause skin dryness, cracking, or irritation. May cause mild eye irritation. | Wear protective gloves (nitrile rubber) and safety glasses with side shields. |

| Inhalation | High vapor concentrations may cause dizziness, headache, and anesthetic effects. | Use only in a well-ventilated area or with a chemical fume hood. |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Ground and bond containers when transferring material to prevent static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Section 6: Potential Applications

While this compound is not a common commodity chemical, its structural features suggest potential applications in several specialized areas relevant to chemical research and development.

-

High-Octane Fuel Component: Highly branched alkanes are prized components of gasoline as they increase the octane number, which resists engine knocking.[9] The structure of this C11 isomer makes it a candidate for fuel formulation studies.

-

Inert Solvents & Reaction Media: Its chemical inertness, liquid state at room temperature, and nonpolar nature make it a potential solvent for reactions involving nonpolar reagents, particularly where protic or more reactive solvents are undesirable.

-

Lubricant and Viscosity Modifiers: The branched structure can impart desirable rheological properties, such as a low pour point and a stable viscosity over a range of temperatures, making it a candidate for inclusion in synthetic lubricant formulations.

-

Analytical Standard: In fields like environmental science or petroleum analysis, pure, well-characterized isomers like this can serve as analytical standards for gas chromatography (GC) and mass spectrometry (MS) to identify components in complex hydrocarbon mixtures.

Conclusion

This compound is a structurally interesting C11 branched alkane. Its key chemical properties are a direct consequence of its highly branched nature, which influences its physical constants, dictates its spectroscopic signature, and provides a site of enhanced reactivity at its tertiary carbon. While not widely used, its synthesis and properties provide a valuable case study in the structure-function relationships of hydrocarbons, with potential applications as a specialized solvent, fuel component, or analytical standard.

References

- BenchChem. (2025). A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Fiveable. (n.d.). Tertiary Hydrogens Definition.

- Lehmler, H. J., et al. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.

- PEARL. (2014). Synthesis of H-branch alkanes.

- Lehmler, H. J., et al. (n.d.). Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Oxford Academic.

- Reddit. (2016). Why are tertiary hydrogens more reactive?.

- Quora. (2016). In halogenation of alkanes, why is reactivity of hydrogen in the order: Tertiary H>Secondary H>Primary H?.

- Testbook. (2025). The reactivity of primary, secondary and tertiary hydrogen.

- Wikipedia. (n.d.). Alkane.

- Stenutz. (n.d.). 4,4-dimethyl-3-ethylheptane.

- Chemsrc.com. (2021). 4,4-dimethyl heptane Price.

- PubChem. (n.d.). This compound.

- Stenutz. (n.d.). 4,4-diethylheptane.

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- sathee jee. (n.d.). Organic Chemistry : Some Basic Principles and Techniques.

- Vedantu. (n.d.). Which of the following is the correct IUPAC name A3Ethyl44dimethylheptane.

- StudentBro. (n.d.). download pdf.

Sources

- 1. SATHEE: Organic Chemistry : Some Basic Principles and Techniques [satheejee.iitk.ac.in]

- 2. Which of the following is the correct IUPAC name A3Ethyl44dimethylheptane class 12 chemistry CBSE [vedantu.com]

- 3. studentbro.in [studentbro.in]

- 4. ncert.nic.in [ncert.nic.in]

- 5. This compound | C11H24 | CID 53425981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4-dimethyl-3-ethylheptane [stenutz.eu]

- 7. 4,4-dimethyl heptane Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 11. fiveable.me [fiveable.me]

- 12. quora.com [quora.com]

- 13. testbook.com [testbook.com]

3-Ethyl-4,4-dimethylheptane IUPAC name and structure

An In-depth Technical Guide to 3-Ethyl-4,4-dimethylheptane: Structure, Properties, and Scientific Context

Executive Summary

This technical guide provides a comprehensive analysis of the branched alkane this compound. Intended for researchers, scientists, and professionals in drug development, this document details the molecule's systematic IUPAC nomenclature, structural features, and physicochemical properties. While specific applications for this compound are not widely documented, this guide establishes its scientific context by discussing plausible synthetic routes and the broader relevance of branched aliphatic structures in medicinal chemistry and materials science. The content is grounded in established chemical principles to provide actionable insights for laboratory and development settings.

Introduction: The Significance of Branched Alkanes

Alkanes are acyclic saturated hydrocarbons that form the structural backbone of many organic molecules.[1] While simple, their three-dimensional structure and physical properties are critical determinants of molecular behavior. Branching within the carbon skeleton significantly influences properties such as boiling point, melting point, and viscosity. In the context of pharmaceutical and materials science, the introduction of branched alkyl groups can impart crucial characteristics. For instance, they can enhance lipophilicity, influence molecular conformation by creating steric hindrance, and improve metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, complex alkanes serve as fundamental building blocks in organic synthesis and as components in advanced formulations.[] This guide focuses on this compound as a model for understanding the specific attributes of a moderately complex branched alkane.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for translating a name into a chemical structure. The name this compound can be deconstructed as follows:

-

-heptane : This is the parent or root name, indicating the longest continuous carbon chain in the molecule contains seven carbon atoms. The "-ane" suffix specifies that all carbon-carbon bonds are single bonds.[3]

-

3-Ethyl- : This prefix indicates that an ethyl group (-CH₂CH₃) is attached to the third carbon atom of the heptane chain.[4]

-

4,4-dimethyl- : This prefix indicates that two methyl groups (-CH₃) are attached to the fourth carbon atom of the heptane chain. The "di-" specifies two identical substituents, and "4,4" indicates that both are on the same carbon.[4]

When numbering the parent chain, the convention is to start from the end that gives the substituents the lowest possible locants (numbers). The substituents are listed alphabetically (ethyl before methyl) in the final name.

Visualizing the Structure

Following these rules allows for the precise drawing of the molecule. The molecular formula is C₁₁H₂₄.[5]

2D Chemical Structure:

To further clarify the naming logic, the following diagram breaks down the components of the IUPAC name.

Caption: Logical deconstruction of the IUPAC name this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure—a non-polar hydrocarbon with significant branching. These properties are essential for predicting its behavior in various chemical environments, from reaction solvents to biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [5] |

| Molecular Weight | 156.31 g/mol | [5][6] |

| CAS Number | 61868-39-1 | [5] |

| Boiling Point | 176°C (Predicted) | [7] |

| Density | 0.7671 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.4285 (Predicted) | [7] |

| XLogP3 | 5.4 | [5] |

The high XLogP3 value indicates significant lipophilicity (a preference for non-polar environments), which is expected for a C₁₁ hydrocarbon. In drug development, lipophilicity is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While this alkane is not a drug itself, alkyl chains of this nature are common fragments in drug molecules, used to modulate their interaction with biological membranes and hydrophobic pockets of target proteins.

Synthesis and Reactivity

Conceptual Synthesis Protocol

While specific high-yield syntheses for this compound are not prominently featured in the literature, a plausible route can be designed using fundamental organometallic reactions. A common strategy for forming carbon-carbon bonds is the reaction of a Grignard reagent with a ketone, followed by reduction.

Objective: To synthesize this compound from commercially available precursors.

Proposed Route: A two-step synthesis starting from 4,4-dimethylheptan-3-one.

Step 1: Grignard Reaction to form 3-Ethyl-4,4-dimethylheptan-3-ol

-

Reagent Preparation: Prepare an ethyl Grignard reagent (ethylmagnesium bromide, EtMgBr) by reacting bromoethane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To a cooled solution (0 °C) of 4,4-dimethylheptan-3-one in anhydrous diethyl ether, add the prepared EtMgBr solution dropwise with continuous stirring.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-4,4-dimethylheptan-3-ol.[8]

Step 2: Reduction of the Tertiary Alcohol to the Alkane

-

Method: A Barton-McCombie deoxygenation provides a reliable method for reducing a tertiary alcohol to the corresponding alkane.

-

Thioacylation: React the alcohol from Step 1 with a thioacylating agent (e.g., thiophosgene or phenyl chlorothionoformate) in the presence of a base like 4-dimethylaminopyridine (DMAP) to form a thiocarbonyl derivative.

-

Radical Reduction: Treat the resulting thiocarbonyl intermediate with a radical initiator (e.g., AIBN) and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or a less toxic silane-based reagent, in a suitable solvent like toluene at reflux.

-

Purification: Upon completion, cool the reaction mixture and purify using column chromatography on silica gel to isolate the final product, this compound.

The following workflow diagram illustrates this conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

As a saturated alkane, this compound is relatively inert. Its reactions are characteristic of this class of compounds, primarily involving free-radical pathways or combustion.[9]

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

-

Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂ or Br₂) in a non-selective manner to form a mixture of halogenated alkanes.[9]

Relevance in a Research and Development Context

While this compound is not a compound with extensive, direct applications, its structural motifs are highly relevant in several scientific domains.

-

Medicinal Chemistry: The steric bulk provided by the gem-dimethyl group at the C4 position and the ethyl group at the C3 position creates a specific three-dimensional architecture. Incorporating such branched, lipophilic fragments into a drug candidate can serve several purposes:

-

Metabolic Shielding: The quaternary carbon is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Placing such a group near a metabolically labile site can increase a drug's half-life.

-

Conformational Restriction: The bulky groups can lock a flexible molecule into a more rigid, biologically active conformation, potentially increasing its binding affinity for a target receptor.

-

Modulating Lipophilicity: The C₁₁ alkyl structure contributes significantly to the overall lipophilicity, which is crucial for crossing biological membranes.

-

-

Materials Science and Lubricants: Long-chain branched alkanes are key components of fuels and lubricants. Their branched nature disrupts efficient packing, often leading to lower freezing points and desirable viscosity characteristics compared to their linear isomers.[1]

-

Natural Products: Branched alkanes are found in nature, for example in the lacquer wax extracted from the fruit of Toxicodendron vernicifluum, which has applications in the food, pharmaceutical, and cosmetic industries.[10] These natural sources can provide complex chiral building blocks for synthesis.

Conclusion

This compound serves as an excellent case study for the principles of IUPAC nomenclature and the structure-property relationships of branched alkanes. Its synthesis, while not commonplace, can be achieved through established organometallic and reduction methodologies. For professionals in drug discovery and development, the true value of understanding this molecule lies not in its direct application, but in appreciating the role its structural features—such as steric hindrance, conformational rigidity, and lipophilicity—play in the design of novel, effective, and metabolically stable therapeutic agents.

References

- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/53425981

- PubChem. 3-Ethyl-4,4-dimethylheptan-3-ol. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/140278379

- Sarthaks eConnect. The IUPAC name of (a) 3 - ethyl - 4 - 4 - dimethylheptane. Sarthaks. URL: https://www.sarthaks.com/22601/the-iupac-name-of-a-3-ethyl-4-4-dimethylheptane

- Stenutz. This compound. URL: https://www.stenutz.eu/chem/solv61868-39-1.php

- Fritz, M. H., Kestel, F., & Winter, G. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1205. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141671/

- Transformation Tutoring. (2021). Draw this compound #chemistry. YouTube. URL: https://www.youtube.

- ChemicalBook. 4,4-dimethyl-3-ethylheptane. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11472250.htm

- EvitaChem. Buy 4-Ethyl-3,4-dimethylheptane. URL: https://www.evitachem.com/product/evt-14682373

- ChemicalBook. 3-Ethyl-4-methylhexane synthesis. URL: https://www.chemicalbook.com/synthesis/3074-77-9.htm

- Slideshare. pharmaceutical application of alkanesdocx. URL: https://www.slideshare.

- NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. URL: https://www.ncert.nic.in/textbook/pdf/kech201.pdf

- Brainly.in. Which of the following is the correct IUPAC name?(i) 3-Ethyl-4, 4-dimethylheptane. URL: https://brainly.in/question/39322960

- Wayne Breslyn. (2022). How to Write the Structural Formula for 3-Ethyl-4-methylheptane. YouTube. URL: https://www.youtube.

- Wikipedia. Alkane. URL: https://en.wikipedia.org/wiki/Alkane

- Li, H., et al. (2024). Integrative Transcriptomics Reveals Regulatory Networks Underlying Fatty Acid and Lacquer Wax Formation in Fruit of Toxicodendron vernicifluum. International Journal of Molecular Sciences, 25(3), 1833. URL: https://www.mdpi.com/1422-0067/25/3/1833

- BOC Sciences. Application of Organic Synthesis in New Drug Discovery. URL: https://www.bocsci.com/blog/application-of-organic-synthesis-in-new-drug-discovery/

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 3. Before you continue to YouTube [consent.youtube.com]

- 4. brainly.in [brainly.in]

- 5. This compound | C11H24 | CID 53425981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. 4,4-dimethyl-3-ethylheptane [chemicalbook.com]

- 8. 3-Ethyl-4,4-dimethylheptan-3-ol | C11H24O | CID 140278379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 4-Ethyl-3,4-dimethylheptane (EVT-14682373) | 61868-35-7 [evitachem.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Ethyl-4,4-dimethylheptane (CAS Number: 61868-39-1)

Abstract: This technical guide provides a comprehensive scientific overview of 3-Ethyl-4,4-dimethylheptane, a branched alkane with the molecular formula C₁₁H₂₄. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and outlines methods for its purification and characterization. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes established principles of organic chemistry and spectroscopic theory to provide robust, predictive insights and actionable protocols. All methodologies are presented with a focus on scientific integrity, explaining the causal reasoning behind experimental choices to ensure a self-validating approach to its synthesis and analysis.

Introduction and Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the undecane (C₁₁) isomer group.[1] As a branched alkane, its molecular structure significantly influences its physical properties, such as boiling point and viscosity, when compared to its linear counterpart, n-undecane.[2] These properties are critical in applications where alkanes are used as solvents, lubricants, or fuel components.[2][3] The presence of a quaternary carbon and a chiral center at position 3 introduces structural complexity that can be of interest in stereospecific synthesis and material science.

Below is a summary of its key identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 61868-39-1 | PubChem[4] |

| Molecular Formula | C₁₁H₂₄ | PubChem[4] |

| Molecular Weight | 156.31 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Canonical SMILES | CCCC(C)(C)C(CC)CC | PubChem[4] |

| Computed Boiling Point | Data not available; estimated to be lower than n-undecane (196 °C) due to branching. | General Alkane Properties[2] |

| Computed Density | Data not available; estimated to be ~0.74-0.76 g/cm³ at 20 °C. | General Alkane Properties[2] |

| Computed XLogP3 | 5.4 | PubChem[4] |

Proposed Synthetic Route and Experimental Protocols

Due to the absence of a documented synthesis for this compound in the current literature, a robust three-step synthetic pathway is proposed. This route leverages well-established and reliable reactions in organic chemistry, ensuring a high probability of success. The synthesis begins with the formation of a tertiary alcohol via a Grignard reaction, followed by dehydration to an alkene, and concludes with the hydrogenation of the alkene to the target alkane.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 3-Ethyl-4,4-dimethyl-3-heptanol via Grignard Reaction

Principle: The Grignard reaction is a powerful method for forming carbon-carbon bonds.[5] A Grignard reagent, in this case, ethylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a ketone.[1] The reaction with 3,3-dimethyl-2-pentanone will yield a tertiary alcohol after acidic workup.[6]

Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.

-

Grignard Reagent: In the flask, place magnesium turnings (1.2 equivalents). Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require gentle heating to start, after which it should be maintained at a gentle reflux.

-

Ketone Addition: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and the formation of a cloudy grey solution), cool the flask to 0 °C in an ice bath.

-

Add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the magnesium alkoxide intermediate to form the tertiary alcohol.[7]

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure to yield the crude 3-Ethyl-4,4-dimethyl-3-heptanol. Further purification can be achieved by vacuum distillation.

Step 2: Dehydration of 3-Ethyl-4,4-dimethyl-3-heptanol

Principle: Acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism.[8] The alcohol's hydroxyl group is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (water).[9] Departure of the water molecule generates a tertiary carbocation, which then eliminates a proton from an adjacent carbon to form a mixture of alkenes. Zaitsev's rule predicts that the more substituted alkene will be the major product.

Protocol:

-

Apparatus Setup: Place the crude 3-Ethyl-4,4-dimethyl-3-heptanol into a round-bottom flask equipped with a distillation head and a receiving flask.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to the alcohol.[10]

-

Reaction and Distillation: Gently heat the mixture. The alkene products, being more volatile than the starting alcohol, will distill as they are formed. Collect the distillate, which will be a mixture of alkene isomers and water.

-

Work-up: Transfer the distillate to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with water and brine.

-

Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂). The resulting liquid is a mixture of 3-ethyl-4,4-dimethylheptene isomers.

Step 3: Hydrogenation of Alkenes to this compound

Principle: Catalytic hydrogenation is the addition of hydrogen (H₂) across a double bond to yield a saturated alkane.[11] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to facilitate this reduction.[12] The reaction is generally quantitative and proceeds under mild conditions.

Protocol:

-

Apparatus Setup: In a round-bottom flask suitable for hydrogenation, dissolve the alkene mixture from Step 2 in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., argon). Caution: Pd/C can be pyrophoric and should be handled with care.[13]

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and then refill with hydrogen from the balloon. Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.[14]

-

Reaction: Vigorously stir the mixture at room temperature under the hydrogen atmosphere (from the balloon) until the reaction is complete (monitored by GC or TLC).

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst is highly pyrophoric and must be kept wet with solvent during filtration and disposal.[3]

-

Purification: The filtrate contains the desired this compound. The solvent can be removed by simple distillation.

Purification and Characterization

Purification

Principle: Due to the nonpolar nature and volatility of this compound, fractional distillation is the most effective method for its purification.[15] This technique separates compounds based on differences in their boiling points.[16] Any remaining starting materials or byproducts from the synthesis will have different boiling points, allowing for the isolation of the pure alkane.

Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column to enhance separation efficiency.

-

Distillation: Place the crude product in the distillation flask and heat gently using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. The exact boiling point will need to be determined experimentally but is expected to be in the range of other C₁₁ branched alkanes (approx. 170-190 °C).[2]

Characterization and Predicted Spectroscopic Data

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic methods. Below are the predicted data based on the compound's structure and known trends for branched alkanes.

Caption: Workflow for the structural characterization of the final product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of saturated alkanes.[17] Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups will resonate at distinct chemical shifts, typically between 0.8 and 1.7 ppm.[18] The integration of the signals will correspond to the number of protons in each unique environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a distinct signal for each unique carbon atom in the molecule. Due to the lack of symmetry, all 11 carbon atoms are expected to be non-equivalent, resulting in 11 distinct signals. The chemical shifts will be in the typical alkane region (approx. 10-50 ppm).[19] The quaternary carbon at position 4 will likely appear as a low-intensity signal around 30-40 ppm.[20]

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift Range (δ, ppm) | Key Features |

| ¹H NMR | 0.8 - 1.7 | Multiple overlapping signals for CH₃, CH₂, and CH groups. Complex splitting patterns (multiplets) are expected. |

| ¹³C NMR | 10 - 50 | 11 distinct signals are predicted due to the absence of molecular symmetry. A weak signal for the quaternary carbon (C4) is expected. |

3.2.2. Mass Spectrometry (MS)

Principle: Under electron ionization (EI), branched alkanes undergo characteristic fragmentation, primarily through cleavage at branch points to form the most stable carbocations.[21] The molecular ion (M⁺) peak for highly branched alkanes is often weak or absent.[22]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 156.

-

Major Fragments: The fragmentation is expected to be dominated by the loss of alkyl radicals to form stable carbocations. Cleavage at the C3-C4 bond would be favorable.

-

Loss of a propyl radical (•CH₂CH₂CH₃, 43 u) to give a fragment at m/z = 113 .

-

Loss of an ethyl radical (•CH₂CH₃, 29 u) to give a fragment at m/z = 127 .

-

Further fragmentation will lead to a series of smaller alkyl carbocations, with peaks separated by 14 Da (CH₂).[4]

-

3.2.3. Infrared (IR) Spectroscopy

Principle: The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[23] The absence of other functional group absorptions (e.g., O-H, C=O, C=C) confirms the purity of the saturated hydrocarbon.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850 - 3000 | C-H Stretch (sp³ hybridized) | Strong |

| 1450 - 1470 | C-H Bend (Methylene scissoring) | Medium |

| 1365 - 1385 | C-H Bend (Methyl rock) | Medium |

The absence of a broad peak around 3200-3600 cm⁻¹ will confirm the removal of the alcohol intermediate, and the absence of a peak around 1620-1680 cm⁻¹ will confirm the complete hydrogenation of the alkene intermediate.[24]

Safety, Handling, and Disposal

4.1. Hazard Assessment

This compound, as a C₁₁ alkane, should be treated as a flammable liquid and an aspiration hazard.[24]

-

Flammability: Alkanes in this molecular weight range are flammable. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

-

Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[22] Prolonged or repeated skin contact may cause dryness or cracking. Inhalation of high concentrations of vapor may cause dizziness, and narcotic effects.

4.2. Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

-

Static Discharge: Take precautionary measures against static discharge. Ensure all containers and equipment are properly grounded and bonded during transfers.

4.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22]

-

Store in a flammable liquids storage cabinet.

4.4. Disposal

-

Dispose of waste material at an approved hazardous waste treatment facility, in accordance with local, regional, and national regulations. Do not dispose of down the drain.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By leveraging established, reliable chemical transformations and predictive spectroscopic analysis, this document serves as a valuable resource for researchers. The proposed protocols are designed with scientific rigor, emphasizing the rationale behind each step to ensure both safety and a high likelihood of a successful outcome. While direct experimental data for this compound remains elusive, the principles and comparative data presented here offer a solid foundation for any research or development activities involving this highly branched undecane isomer.

References

A comprehensive list of references is provided on the following page to support the claims and protocols detailed within this guide. Each source includes a clickable URL for verification.

References

- LibreTexts. (2019, June 5). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes.

- YouTube. (2025, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial.

- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).

- LibreTexts. (2019, June 5). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups.

- University of California, Berkeley. (n.d.). Flammable Liquid Handling Precautions. Office of Environmental Health and Safety.

- TCI America. (n.d.). 2,2,4,6,6-Pentamethylheptane Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics.

- Organic Chemistry Data. (n.d.). Alkene to Alkane - Common Conditions.

- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.

- JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.

- Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.

- Yale University. (n.d.). Standard Operating Procedure: Flammable Liquids. Yale Environmental Health & Safety.

- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.

- Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.

- Fiveable. (n.d.). Mass spectral fragmentation patterns.

- JoVE. (2017, February 22). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes. AQA Chemistry A-level.

- NC State University Libraries. (n.d.). 3.2 Alkanes and Alkane Isomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ABPI Schools. (2023, November 9). Alkanes and fractional distillation.

- Chemguide. (n.d.). Dehydration of alcohols.

- Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53425981, this compound.

- OpenOChem Learn. (n.d.). Alkanes.

- AQA. (n.d.). Fractional Distillation of Crude Oil. A-Level Chemistry.

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry Connected. (n.d.). 13C NMR Chemical Shifts.

- LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.

- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.

- LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- YouTube. (2019, January 22). Carbon-13 NMR Spectroscopy.

Sources

- 1. 3.2 Alkanes and Alkane Isomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 4-Ethyl-2,3-dimethylheptane | 61868-22-2 [smolecule.com]

- 4. 3-Ethyl-2,2-dimethylheptane | C11H24 | CID 20686447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ncert.nic.in [ncert.nic.in]

- 9. 4-Ethyl-3,3-dimethylnonane | C13H28 | CID 57491020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Ethyl-2,4-dimethylheptane | C11H24 | CID 53423716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buy 3-Ethyl-2,6-dimethylheptane | 61868-30-2 [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. Compound 529413: 3,3-Dimethylnonane - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 17. carlroth.com [carlroth.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

- 22. 4-ethyl-2,2-dimethylheptane [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Branched Isomers of Undecane (C11H24): Structure, Properties, and Advanced Analytical Strategies

Executive Summary: Undecane (C11H24) is an acyclic alkane that exists as 159 constitutional isomers.[1][2][3] This structural diversity presents a significant analytical challenge, as the subtle differences in branching dramatically influence physicochemical properties. For researchers in the petrochemical, materials science, and pharmaceutical fields, a deep understanding of these isomers is critical for applications ranging from fuel formulation to drug design. This guide provides an in-depth exploration of the C11H24 isomers, detailing their nomenclature, structure-property relationships, and the advanced, multi-technique analytical workflows required for their definitive separation and identification.

Section 1: The Isomeric Landscape of Undecane (C11H24)

The general chemical formula for non-cyclic alkanes, CnH2n+2, allows for a rapid increase in the number of possible structural isomers as the carbon count (n) grows.[4] For undecane (n=11), this results in 159 distinct arrangements of carbon atoms, from the linear n-undecane to highly complex, branched structures.[1][2][5] These isomers share the same molecular weight but differ in the connectivity of their atoms. This structural variation is the primary determinant of their physical and chemical properties. The core challenge lies in the fact that many isomers possess very similar properties, such as boiling points and polarities, making their separation and individual characterization a non-trivial task that demands high-resolution analytical techniques.

Section 2: Systematic Nomenclature and Classification

A rigorous and systematic naming convention is essential for unambiguously identifying each of the 159 isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose.[6][7]

Core IUPAC Naming Principles for Branched Alkanes:

-

Identify the Parent Chain: The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., decane, nonane, octane).[6]

-

Number the Parent Chain: The chain is numbered from the end that gives the substituents (branches) the lowest possible locants (numbers).[8]

-

Name the Substituents: Each branch is named as an alkyl group (e.g., methyl, ethyl, propyl) by changing the "-ane" suffix of the corresponding alkane to "-yl".[9]

-

Alphabetize and Assemble: The substituents are listed in alphabetical order (ignoring prefixes like di-, tri-, etc.) with their corresponding locants, followed by the parent chain name.[10]

Table 1: Representative C11H24 Isomers and Their IUPAC Names

| IUPAC Name | Parent Chain Length | Substituents |

| n-Undecane | 11 | None |

| 2-Methyldecane | 10 | One methyl group |

| 4-Propyl-octane | 8 | One propyl group |

| 3-Ethyl-2-methylheptane | 7 | One ethyl, one methyl group |

| 2,2,4,4-Tetramethylheptane | 7 | Four methyl groups |

Section 3: Physicochemical Properties and Structure-Property Relationships

The degree of branching in a C11H24 isomer directly impacts its intermolecular van der Waals forces, leading to predictable trends in physical properties.[11]

-

Boiling Point: Increased branching leads to a more compact, spherical molecular shape. This reduces the available surface area for intermolecular contact, weakening the London dispersion forces.[11] Consequently, branched isomers have lower boiling points than their straight-chain counterparts.[12]

-

Melting Point: The effect on melting point is more complex. Highly symmetrical, compact isomers can pack more efficiently into a crystal lattice, resulting in a higher melting point compared to less symmetrical or linear isomers.

-

Density: Alkanes are less dense than water.[12][13] Generally, density increases slightly with molecular weight, but for isomers, more compact, branched structures tend to have slightly higher densities than the linear form.[1]

Table 2: Comparative Physical Properties of Selected Undecane Isomers

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 196 | -26 | 0.740 |

| 2-Methyldecane | 189.3 | - | 0.737 |

| 3-Methyldecane | 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 188.7 | - | 0.741 |

Data sourced from multiple references.[1][5]

Section 4: Advanced Analytical Workflow for Isomer Resolution and Identification

A multi-faceted analytical approach is required to separate and definitively identify C11H24 isomers. The synergistic use of Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy forms the gold-standard workflow.

High-Resolution Gas Chromatography (GC): The Separation Engine

Expertise & Causality: GC is the premier technique for separating volatile and semi-volatile compounds like alkane isomers.[14] The separation is based on the differential partitioning of isomers between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inside of a long capillary column.[15] For alkanes, non-polar stationary phases are chosen to ensure that elution order is primarily determined by boiling point.[16] Longer columns provide a greater number of theoretical plates, enhancing the resolution required to separate isomers with very close boiling points.

Experimental Protocol: GC Analysis of C11H24 Isomers

-

Sample Preparation: Dilute the isomer mixture in a volatile, high-purity solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).

-

Instrumentation Setup:

-

Injector: Split/splitless injector set to 250°C. Use a high split ratio (e.g., 100:1) to prevent column overloading.

-

Column: A long-chain, non-polar capillary column (e.g., 50 m x 0.25 mm ID, dimethylpolysiloxane phase).

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.5 mL/min).[14]

-

Oven Program: Start at a low temperature (e.g., 40°C) and hold for 5 minutes. Ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature of 200°C. This temperature gradient ensures the separation of both low-boiling and high-boiling isomers.

-

Detector: Flame Ionization Detector (FID) set to 280°C. The FID is highly sensitive to hydrocarbons.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample. Record the resulting chromatogram. Retention times are compared against known standards or retention indices for tentative identification.[3][17]

Mandatory Visualization: GC Experimental Workflow

Caption: Workflow for the separation of C11H24 isomers using Gas Chromatography.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Expertise & Causality: When coupled with GC (GC-MS), mass spectrometry acts as a powerful detector that provides structural information. Electron Ionization (EI) is the standard method for alkanes. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways.[18] The resulting mass spectrum is a fingerprint of the molecule's structure. For branched alkanes, fragmentation is most likely to occur at the branch points because this leads to the formation of more stable secondary or tertiary carbocations.[19][20] The molecular ion (M+) peak is often weak or absent in highly branched isomers due to their propensity to fragment readily.[18]

Mandatory Visualization: Fragmentation Logic of a Branched Alkane

Caption: Generalized fragmentation pathway for a branched C11H24 isomer in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: While GC-MS provides excellent separation and strong clues for identification, NMR spectroscopy is the definitive method for unambiguous structure elucidation of a purified isomer.[21]

-

¹³C NMR: The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This provides immediate information about the molecule's symmetry.[22]

-

¹H NMR: This technique provides a wealth of information. The chemical shift of a proton indicates its electronic environment, the integration (area under the peak) reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) shows how many protons are on adjacent carbons.[23][24]

By analyzing the combination of ¹H and ¹³C NMR spectra, and potentially more advanced 2D NMR techniques like COSY and HSQC, the exact connectivity of the carbon skeleton and the placement of all hydrogen atoms can be determined, leading to a conclusive identification of the isomer.[21]

Section 5: Relevance in Applied Science

The study of C11H24 isomers is not merely an academic exercise; it has significant real-world applications.

-

Petrochemical Industry: Branched alkanes are highly desirable components of gasoline. Their structures are more resistant to "knocking" or pre-ignition in an engine, which translates to a higher octane rating. The synthesis and characterization of highly branched undecane isomers are relevant to the production of high-performance fuels.[25]

-

Drug Development & Medicinal Chemistry: While alkanes themselves are generally considered biologically inert, alkyl groups are fundamental components of most drug molecules.[4][26] The size, shape, and degree of branching of these alkyl fragments can profoundly impact a drug's properties, including its lipophilicity (ability to cross cell membranes), metabolic stability, and binding affinity to its target receptor.[26] Understanding the behavior of isomers like those of undecane provides foundational knowledge for medicinal chemists designing new therapeutic agents.

Section 6: Conclusion

The 159 isomers of undecane (C11H24) represent a microcosm of the structural complexity found in organic chemistry. Their subtle differences in branching lead to significant variations in physical properties, making their analysis a formidable challenge. A systematic, multi-technique approach combining high-resolution GC for separation with MS and NMR for structural elucidation is essential for their complete characterization. The knowledge gained from studying these isomers provides invaluable insights for applications in fuel science, materials chemistry, and the rational design of new pharmaceuticals.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties.

- Chemical Engineering. (n.d.). Undecane (C11H24) properties.

- Benchchem. (n.d.). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.

- JoVE. (2024). Video: Mass Spectrometry: Branched Alkane Fragmentation.

- IndiaMART. (n.d.). Undecane (C11H24) High Purity 99% Available at Attractive Prices.

- Unknown. (n.d.). Branched chain alkanes.

- Wikipedia. (n.d.). Undecane.

- Oregon State University. (n.d.). Alkane Nomenclature: Naming.

- ResearchGate. (n.d.). Separation of n-alkanes from C1 to C6 by gas chromatography.

- FooDB. (2010). Showing Compound Undecane (FDB004982).

- YouTube. (2013). Naming Highly Branched Alkanes (IUPAC Style) - Organic Chemistry I.

- Benchchem. (n.d.). A Researcher's Guide to Cross-Referencing Spectroscopic Data of C11H24 Isomers.

- ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,....

- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.

- PubChem - NIH. (n.d.). Undecane | C11H24 | CID 14257.

- Chemistry LibreTexts. (2023). Nomenclature of Alkanes.

- Chemistry Steps. (n.d.). Naming Alkanes with Practice Problems.

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.

- Chemistry LibreTexts. (2021). 12.4: Gas Chromatography.

- Chemistry LibreTexts. (2020). 4.2: Physical Properties of Alkanes.

- Benchchem. (n.d.). Synthesis of Highly Branched Undecanes: A Technical Guide.

- Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy.

- YouTube. (2021). Proton NMR Analysis to identify Isomers.

- Wikipedia. (n.d.). Alkane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 3. Undecane - Wikipedia [en.wikipedia.org]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. webqc.org [webqc.org]

- 6. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. Naming Alkanes with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. magritek.com [magritek.com]

- 24. youtube.com [youtube.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. omicsonline.org [omicsonline.org]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Profile of 3-Ethyl-4,4-dimethylheptane

Introduction

This compound is a saturated branched alkane with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] As a non-functionalized hydrocarbon, its structural elucidation relies heavily on a combination of modern spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public repositories, this document, grounded in the fundamental principles of spectroscopy and data from analogous structures, offers a robust framework for its identification and characterization. This resource is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development who require a comprehensive understanding of the spectroscopic characteristics of complex branched alkanes.

The structural complexity arising from the ethyl and gem-dimethyl substitutions on the heptane backbone creates a unique spectroscopic fingerprint, which we will deconstruct in the following sections.

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes, particularly under Electron Ionization (EI), is characterized by fragmentation patterns governed by the stability of the resulting carbocations.[3] The molecular ion (M⁺) peak for highly branched alkanes is often weak or entirely absent due to the high propensity for fragmentation at the branching points.[4][5]

Predicted Fragmentation Pattern

The structure of this compound features a quaternary carbon at the C4 position and a tertiary carbon at the C3 position. Cleavage is most likely to occur at these branch points to form stable tertiary carbocations.[3][6] The fragmentation cascade is initiated by the loss of an electron to form the molecular ion (m/z 156), which then undergoes rapid fragmentation.

The primary fragmentation will occur via cleavage of the C-C bonds adjacent to the quaternary C4 carbon. The loss of the largest alkyl group is generally favored as it leads to a more stabilized carbocation.[4]

Key Predicted Fragmentation Pathways:

-

Loss of a propyl radical (•C₃H₇): Cleavage of the C4-C5 bond would result in the loss of a propyl radical, leading to a stable tertiary carbocation at m/z 113.

-

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage at the C3 position, involving the loss of the ethyl group, would generate a tertiary carbocation with m/z 127.

-

Loss of a butyl radical (•C₄H₉): Cleavage of the C3-C4 bond can lead to the loss of a sec-butyl radical fragment containing the two methyl groups, resulting in a fragment at m/z 99.

-

Further Fragmentations: Subsequent loss of neutral alkene fragments (e.g., ethene, propene) from these primary carbocations will generate a series of smaller alkyl fragment ions (CₙH₂ₙ₊₁)⁺, typically separated by 14 Da (CH₂).

Sources

- 1. This compound | C11H24 | CID 53425981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 3-ethyl-4,4-dimethyl- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GCMS Section 6.9.2 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction: The Significance of Molecular Architecture

An In-Depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Alkanes, the simplest class of organic compounds consisting solely of carbon and hydrogen atoms with single bonds, form the backbone of numerous chemical and biological systems.[1] While linear alkanes present a straightforward homologous series, the introduction of branching creates a vast landscape of structural isomers with markedly different physical and thermodynamic properties.[1] This guide delves into the core thermodynamic principles governing branched alkanes, providing researchers, scientists, and drug development professionals with a detailed understanding of how molecular architecture dictates stability, phase behavior, and energy content. Understanding these properties is paramount in fields ranging from petroleum engineering, where octane ratings are directly tied to branching, to medicinal chemistry, where molecular shape influences solubility and receptor binding.[2]

Thermodynamic Stability: The Energetic Advantage of Branching

A fundamental principle in chemistry is that systems tend toward their lowest energy state. For alkanes, this translates to thermodynamic stability. Contrary to what might be intuitively expected from steric hindrance, branched alkanes are generally more thermodynamically stable than their linear isomers.[1][3]

Evidence from Heats of Combustion and Formation

The most direct evidence for the enhanced stability of branched alkanes comes from thermochemical data. The standard enthalpy of combustion (ΔcH⊖), the heat released when a compound is completely burned, is lower for branched alkanes than for their straight-chain counterparts.[1][3] Since both isomers combust to form the same products (CO2 and H2O), a lower heat of combustion implies that the initial molecule had lower potential energy, meaning it was more stable.[4]

For example, comparing the isomers of octane (C8H18), the highly branched 2,2,3,3-tetramethylbutane is approximately 1.9 kcal/mol more stable than its linear isomer, n-octane.[1][4] This increased stability is also reflected in the standard enthalpy of formation (ΔfH⊖), which is less negative (or more positive) for more stable isomers.

The Causality of Stability: A Matter of Debate

The precise origin of this enhanced stability has been a subject of vigorous scientific discussion.[4][5] While early theories pointed towards steric repulsion in linear alkanes, modern computational analyses suggest a more complex interplay of electronic and quantum mechanical effects.

-

Steric Energy and Electrostatics : Advanced Density Functional Theory (DFT) calculations have revealed that branched alkanes actually possess less destabilizing steric energy compared to their linear counterparts.[6] This counter-intuitive finding is offset by a quantum energy term, leaving electrostatic and correlation energies as the primary drivers favoring the stability of branched structures.[6]

-

Electronic Effects : A prevailing explanation involves stabilizing electronic interactions. These include hyperconjugation and, more specifically, geminal σ→σ* delocalization, where electrons from a C-C or C-H bond can delocalize into an adjacent antibonding orbital.[7] This type of interaction is more prevalent and effective in the compact, branched structures, leading to a net lowering of the molecule's energy.[7]

Phase Transitions: The Influence of Shape on Melting and Boiling Points

The transition of a substance between solid, liquid, and gaseous states is governed by the strength of its intermolecular forces (IMFs). For non-polar alkanes, the only IMFs are the transient London dispersion forces (a type of van der Waals force).[1][8] The strength of these forces is primarily dependent on the molecule's surface area and polarizability.

Boiling Points: A Tale of Surface Area

The effect of branching on boiling point is consistent and predictable: increased branching lowers the boiling point .[9][10][11]

-

Mechanism : Linear alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This leads to stronger cumulative London dispersion forces.[1][10] To overcome these stronger forces and transition into the gas phase, more thermal energy is required, resulting in a higher boiling point.[10] Branching causes a molecule to become more compact and spherical, reducing its surface area and weakening the intermolecular attractions.[10][11][12] Consequently, less energy is needed to boil a branched alkane compared to its linear isomer.[10]

Melting Points: A Duality of Forces and Packing

The trend for melting points is significantly more complex than for boiling points. Branching can either decrease or, in some cases, dramatically increase the melting point.[9] This is because melting involves overcoming the forces that hold the molecules in a rigid crystal lattice, a process that depends on two key factors:

-

Strength of Intermolecular Forces : As with boiling, weaker forces due to reduced surface area can lead to a lower melting point.[13]

-

Packing Efficiency : The ability of molecules to pack tightly and symmetrically into a crystal lattice is crucial. A well-ordered lattice requires more energy to disrupt.

Highly symmetrical, branched molecules can pack more efficiently into a crystal lattice than their less symmetrical or linear isomers.[9] This efficient packing can lead to a significant increase in the energy required to melt the solid, resulting in an anomalously high melting point. A classic example is neopentane (2,2-dimethylpropane), which has a melting point of -16.6°C, far higher than that of n-pentane (-129.7°C), despite having a lower boiling point.[9][14]

Table 1: Thermodynamic Properties of Pentane (C5H12) and Octane (C8H18) Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Note on Structure |

| Pentane Isomers | |||

| n-Pentane | 36.1 | -129.7 | Linear |

| Isopentane (2-Methylbutane) | 27.7 | -159.9 | Single Branch |

| Neopentane (2,2-Dimethylpropane) | 9.5 | -16.6 | Highly Branched, Symmetrical |

| Octane Isomers | |||

| n-Octane | 125.7 | -57.0 | Linear |

| 2-Methylheptane | 117.6 | -109.0 | Branched |

| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | Highly Branched, Symmetrical |

Data compiled from sources[8][9][15].

Diagram 1: The Effect of Branching on Boiling Point

Caption: Logical flow showing how branching leads to lower boiling points.

Diagram 2: Factors Influencing Alkane Melting Points

Caption: Interplay of forces and packing efficiency in determining melting point.

Conformational Analysis and Strain Energy

The static picture of molecular structure is incomplete. Alkanes are dynamic molecules, with constant rotation occurring around their C-C single bonds. The different spatial arrangements that result from this rotation are called conformations, and molecules with these different arrangements are known as conformers.[16][17]

-

Staggered vs. Eclipsed : The two limiting conformations are staggered and eclipsed. The staggered conformation, where the C-H bonds on adjacent carbons are as far apart as possible, is more stable (lower in energy).[16] The eclipsed conformation, where these bonds are aligned, is less stable due to torsional strain —a repulsion between the electron clouds of the eclipsing bonds.[17]

-

Anti and Gauche Conformations : In alkanes larger than ethane, such as butane, not all staggered conformations are equally stable. The anti conformation, where the largest groups are 180° apart, is the most stable.[17] The gauche conformation, where the largest groups are 60° apart, is less stable due to steric strain , a repulsive interaction that occurs when bulky groups are forced into close proximity.[17][18]

These energy differences, though small, contribute to the overall enthalpy of the molecule and influence its reactivity and physical properties.

Methodologies for Determining Thermodynamic Properties

The characterization of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure changes in heat flow associated with material transitions as a function of temperature. It is a primary method for determining melting points and enthalpies of fusion.

Step-by-Step Methodology for DSC Analysis of an Alkane Isomer:

-

Sample Preparation : Accurately weigh 2-5 mg of the high-purity branched alkane sample into a hermetically sealed aluminum DSC pan. Prepare an identical, empty pan to serve as a reference.

-

Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

Thermal Program :

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., -150°C for pentane isomers).

-

Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

-

Hold the temperature constant for several minutes to ensure complete melting.

-

Cool the sample back down to the starting temperature.

-

-

Data Acquisition : The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis : The resulting plot of heat flow versus temperature will show an endothermic peak corresponding to the melting transition.

-

Melting Point (Tm) : Determined from the onset or the peak of the melting endotherm.

-

Enthalpy of Fusion (ΔHm) : Calculated by integrating the area under the melting peak.

-

Diagram 3: Experimental Workflow for DSC

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 3. Question: Stability of Alkanes Explain the factors affecting the stabili.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Khan Academy [khanacademy.org]

- 6. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tutorchase.com [tutorchase.com]

- 11. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 12. fiveable.me [fiveable.me]

- 13. What effect does branching of an alkane chain have on the melting poi - askIITians [askiitians.com]

- 14. echemi.com [echemi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

The Architect's Guide to Assembling Highly Branched Alkanes: A Technical Synthesis Compendium

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract